molecular formula C17H24BrNO2 B13494726 Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate CAS No. 1791402-45-3

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13494726
CAS No.: 1791402-45-3
M. Wt: 354.3 g/mol
InChI Key: HCASOBSKCSKLEQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a piperidine ring substituted at the 4-position with a 4-bromophenyl group and a methyl group. A tert-butyl carbamate (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes .

Key Applications:
Primarily used as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity .

Properties

CAS No.

1791402-45-3

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C17H24BrNO2/c1-16(2,3)21-15(20)19-11-9-17(4,10-12-19)13-5-7-14(18)8-6-13/h5-8H,9-12H2,1-4H3

InChI Key

HCASOBSKCSKLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-bromophenyl)piperidine Intermediate

A key precursor is 1-(4-bromophenyl)piperidine, which can be synthesized by nucleophilic aromatic substitution of bromobenzene with piperidine under basic conditions.

Step Reagents and Conditions Description Yield/Notes
1 Bromobenzene, Piperidine, Sulfolane, Potassium tert-butoxide, 140-165 °C, 4 h Heating bromobenzene and piperidine with potassium tert-butoxide in sulfolane yields N-phenylpiperidine intermediate. High yield, simple operation
2 N-phenylpiperidine, Brominating reagent (N-bromosuccinimide or dibromohydantoin), Organic solvent (acetonitrile or dichloromethane), Catalyst (tetra-n-butylammonium tetraphenylborate), 15-40 °C Bromination at the para position to obtain 1-(4-bromophenyl)piperidine Yields improved by catalyst; purification by vacuum distillation or recrystallization

This approach features few reaction steps, mild conditions, and relatively high yields.

Introduction of the 4-Methyl Group on Piperidine

The methyl substituent at the 4-position of the piperidine ring can be introduced via alkylation or through ring functionalization strategies such as:

  • Palladium-catalyzed allylic amination followed by Michael addition, as described in organometallic chemistry literature, allowing installation of substituents at the 4-position of piperidines.
  • Radical rearrangement of aziridines to piperidines with substituents at the 4-position.

These methods provide regioselective access to 4-substituted piperidines, including 4-methyl derivatives.

Protection of Piperidine Nitrogen with tert-Butyl Carbamate (Boc)

The nitrogen atom of the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under standard carbamate formation conditions:

Step Reagents and Conditions Description Yield/Notes
Boc protection tert-Butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Introduction of tert-butyl carbamate protecting group on piperidine nitrogen High yield, common protecting group for amines

This step is crucial for stabilizing the molecule and facilitating further synthetic manipulations.

One-Pot Click Chemistry for Piperidine Carboxylate Derivatives (Alternative Method)

A recent advancement involves a one-pot Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") approach to synthesize tert-butyl 4-substituted phenyl piperidine carboxylate derivatives with high yields (90–97%) and purity (>95%). Although this method mainly targets triazole derivatives, it demonstrates the feasibility of efficient, high-yielding routes to tert-butyl piperidine carboxylates, which could be adapted for the target compound.

Detailed Reaction Conditions and Data

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
N-phenylpiperidine synthesis Bromobenzene, Piperidine, Potassium tert-butoxide Sulfolane 140-165 °C 4 h High Use of bulky alkali base enhances selectivity
Bromination to 1-(4-bromophenyl)piperidine N-bromosuccinimide or dibromohydantoin, catalyst Acetonitrile or dichloromethane 15-40 °C 1-2 h Moderate to high Catalyst tetra-n-butylammonium tetraphenylborate improves yield
4-Methyl substitution (via Pd-catalysis) Allylic amination reagents, Pd catalyst Various Mild heating Variable Moderate Requires multi-step organometallic procedures
Boc protection Di-tert-butyl dicarbonate, base Dichloromethane Room temp 1-3 h High Standard amine protection

Purification and Characterization

Purification methods include:

  • Vacuum distillation.
  • Recrystallization using solvent mixtures such as dichloromethane and n-heptane in a 1:4 ratio.
  • Column chromatography on silica gel with ethyl acetate/hexane gradients.

Characterization is typically performed by:

  • NMR spectroscopy (¹H, ¹³C).
  • Mass spectrometry.
  • Elemental analysis.
  • High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Key Synthetic Routes

Method Key Steps Advantages Limitations Reference
Nucleophilic aromatic substitution + bromination + Boc protection Bromobenzene + piperidine → N-phenylpiperidine → bromination → Boc protection Simple, few steps, high yield Requires high temperature and strong base
Organometallic Pd-catalyzed allylic amination and Michael addition Pd-catalyzed functionalization for 4-methyl substitution Regioselective, versatile Multi-step, requires Pd catalyst
One-pot Cu(I)-catalyzed click chemistry (for related derivatives) Alkyne + azide → triazole piperidine carboxylates High yield, short reaction time Specific to triazole derivatives

Chemical Reactions Analysis

Substitution Reactions

Bromine Replacement on the Phenyl Ring
The bromine atom in the 4-bromophenyl group is highly reactive, enabling nucleophilic aromatic substitution (NAS). This reactivity is influenced by the electron-withdrawing nature of the bromine and the steric environment of the piperidine ring.

  • Reagents : Sodium azide, thiols, or amines (e.g., methanesulfonyl chloride in similar systems ).

  • Conditions : Polar solvents like DMF or DMSO at elevated temperatures (e.g., room temperature to 40°C ).

  • Product : Substituted phenyl derivatives (e.g., azo, thio, or amino compounds).

Example : In analogous systems, methanesulfonyl chloride reacts with piperidine derivatives under basic conditions (triethylamine) to form sulfonated products .

Oxidation and Reduction of the Piperidine Ring

The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives. Reduction reactions may modify the ring structure or remove functional groups.

  • Oxidation :

    • Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    • Conditions : Room temperature or slightly elevated temperatures.

    • Product : N-oxides or oxidized piperidine derivatives.

  • Reduction :

    • Reagents : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    • Conditions : Anhydrous environments to prevent hydrolysis.

    • Product : Reduced piperidine derivatives (e.g., removal of protecting groups).

Cleavage of the Tert-butyl Ester

The tert-butyl ester serves as a protecting group for the carboxylate functionality. Acidic conditions can hydrolyze this group to yield the free carboxylic acid.

  • Reagents : Trifluoroacetic acid (TFA) or other strong acids .

  • Conditions : Stirring at room temperature for several hours .

  • Product : Piperidine-1-carboxylic acid derivative.

Reaction Conditions for Substitution Reactions

Reaction TypeReagentsSolventTemperature (°C)Product Type
Nucleophilic substitutionMethanesulfonyl chloride, triethylamineDCM20–40Sulfonated piperidine derivatives
Bromine replacementSodium azideDMF/DMSO80–100Azo/thio compounds

Oxidation/Reduction of Piperidine Ring

Reaction TypeReagentsConditionsProduct Type
Oxidationm-CPBARoom temperatureN-oxide derivatives
ReductionLAHAnhydrous conditionsReduced piperidine derivatives

Key Findings

  • Reactivity : The bromophenyl group facilitates substitution reactions, while the piperidine ring undergoes oxidation/reduction under specific conditions.

  • Pharmaceutical Relevance : The compound’s structure enables its use as a building block in drug synthesis, particularly for kinase inhibitors .

  • Protecting Group Utility : The tert-butyl ester ensures stability during multi-step synthesis, with cleavage achievable under acidic conditions .

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromophenyl group allows for specific binding interactions with target proteins, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Aromatic vs. Aliphatic Bromine
  • Target Compound : Bromine is part of an aromatic 4-bromophenyl group, enabling aryl cross-coupling reactions .
  • Analog : tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 193629-30-0)
    • Bromine is aliphatic (bromomethyl group), favoring nucleophilic substitutions (e.g., SN2 reactions).
    • Molecular Weight : ~306.24 g/mol .
Halogen Substitution (Br vs. Cl)
  • Analog : tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
    • Chlorine substituent reduces molecular weight (322.12 g/mol vs. ~354.28 g/mol for brominated analog) and alters electronic properties (Cl is less electronegative than Br).
    • Application : Used in ketone-based synthetic pathways .
Amino-Linked Bromophenyl Group
  • Molecular Weight: ~422.29 g/mol (with cyano group). Price: $223.60–$2,479.10 per gram .

Functional Group Modifications

Boc-Protected Piperidine with Hydroxyethyl Group
  • Analog: tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) Hydroxyethyl substituent increases polarity, enhancing water solubility. Application: Potential for further functionalization (e.g., esterification) .
Methoxyimino-Substituted Derivative
  • Analog: tert-Butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate Complex structure with methoxyimino and bromophenyl groups. Molecular Weight: 494.46 g/mol. Application: Likely used in metal-catalyzed reactions (e.g., palladium-mediated couplings) .

Ring System Extensions

Piperidine-Piperazine Hybrid
  • Synthesis: Achieved via Buchwald-Hartwig amination (85% yield) using Pd catalysts .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step strategies:

  • Boc Protection : Start with 4-methylpiperidine, protecting the amine with tert-butyloxycarbonyl (Boc) under standard conditions (e.g., Boc anhydride, DMAP, DCM) .
  • Suzuki Coupling : Introduce the 4-bromophenyl group via palladium-catalyzed cross-coupling. For example, use a pre-functionalized bromophenyl boronic ester with a piperidine precursor in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water system .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR and HPLC .

Key Considerations : Optimize reaction temperatures and catalyst loading to avoid side reactions (e.g., debromination).

How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions and Boc group integrity. Look for characteristic tert-butyl signals at ~1.4 ppm in 1H^1H NMR .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the theoretical mass (C₁₇H₂₃BrNO₂: ~361.3 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., in hexane/EtOAc) and refine using SHELXL software .

What safety protocols are essential when handling this compound?

Refer to safety data sheets (SDS) of structurally similar piperidine-Boc derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .
  • Exposure Management : In case of skin contact, wash with soap/water; for inhalation, move to fresh air. No acute toxicity data exists, but treat as a potential irritant .
  • Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste services .

Advanced Research Questions

How does steric hindrance from the tert-butyl and bromophenyl groups influence reactivity?

The bulky tert-butyl and bromophenyl groups restrict conformational flexibility, impacting:

  • Nucleophilic Substitution : Slow reaction rates in SN2 mechanisms due to steric shielding of the piperidine nitrogen. Use bulky bases (e.g., LDA) for deprotection .
  • Catalytic Cross-Coupling : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions, but steric bulk may require ligand optimization (e.g., XPhos instead of PPh₃) .

Experimental Design : Compare reaction kinetics with/without substituents using time-resolved NMR or GC-MS.

What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or mass spectra often arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. Re-run spectra under consistent conditions .
  • Impurity Artifacts : Trace solvents (e.g., EtOAc) or side products (e.g., de-Boc derivatives) mimic target signals. Validate via 2D NMR (COSY, HSQC) .
  • Crystallographic Variability : Polymorphs or solvent inclusion in crystals alter diffraction patterns. Report unit cell parameters and refinement residuals .

How can computational methods predict the compound’s pharmacological potential?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases). The bromophenyl group may enhance hydrophobic binding .
  • ADMET Prediction : Tools like SwissADME assess bioavailability; the tert-butyl group likely improves metabolic stability but reduces solubility .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

What analytical techniques differentiate this compound from its regioisomers?

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient. Regioisomers will exhibit distinct retention times and fragmentation patterns .
  • IR Spectroscopy : Monitor carbonyl stretches (~1680–1720 cm⁻¹) for Boc group positioning .
  • NOE NMR : Detect spatial proximity between the tert-butyl group and bromophenyl protons to confirm substitution pattern .

How does the bromine substituent influence downstream functionalization?

The bromine serves as a handle for cross-coupling (e.g., Suzuki, Sonogashira) to introduce pharmacophores or fluorophores:

  • Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) in microwave-assisted reactions to enhance yields .
  • Challenges : Competing dehalogenation may occur under basic conditions. Use mild bases (K₃PO₄) and anaerobic environments .

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